2-Propenal, 2,3-diethoxy-

LDL receptor Promoter activation Cholesterol metabolism

2-Propenal, 2,3-diethoxy- (CAS 14316-70-2) is an α,β-unsaturated aldehyde derivative structurally related to acrolein, where the hydrogens at the 2 and 3 positions are substituted with ethoxy groups. This diethoxy substitution distinguishes it from simple acrolein, conferring distinct physicochemical and reactivity properties.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 14316-70-2
Cat. No. B3240278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenal, 2,3-diethoxy-
CAS14316-70-2
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCCOC=C(C=O)OCC
InChIInChI=1S/C7H12O3/c1-3-9-6-7(5-8)10-4-2/h5-6H,3-4H2,1-2H3
InChIKeyDGPNIUPBPJWIBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diethoxy-2-propenal (CAS 14316-70-2): Physicochemical Baseline and Derivative Classification


2-Propenal, 2,3-diethoxy- (CAS 14316-70-2) is an α,β-unsaturated aldehyde derivative structurally related to acrolein, where the hydrogens at the 2 and 3 positions are substituted with ethoxy groups. This diethoxy substitution distinguishes it from simple acrolein, conferring distinct physicochemical and reactivity properties . As a research-grade building block, it serves as an intermediate in organic synthesis, including the preparation of pharmaceuticals and fine chemicals .

Why Generic Substitution of Acrolein Derivatives Fails: The Critical Role of 2,3-Diethoxy-2-propenal's Specific Reactivity Profile


Caution: High-strength differential evidence is limited for this compound. The primary quantitative differentiator available is its biological activity as a selective LDL-R promoter activator (ED50 = 25 μM), a property not shared by simpler acrolein derivatives like acrolein itself. However, this value is identical to the natural product SCH 351448. Without direct comparative data against structurally simpler analogs (e.g., 3-ethoxyacrolein, acrolein diethyl acetal) in the same assay system, claims of uniqueness must be tempered. The following evidence items represent the strongest available data, with evidence tags clearly indicating the strength of each claim [1].

Quantitative Evidence Guide for 2,3-Diethoxy-2-propenal (CAS 14316-70-2): Comparative Data for Procurement and Selection


2,3-Diethoxy-2-propenal Matches SCH 351448's LDL-R Promoter Activation Potency

2,3-Diethoxy-2-propenal selectively activates transcription from the low-density lipoprotein receptor (LDL-R) promoter with an ED50 of 25 μM [1]. This matches the potency of the complex natural product SCH 351448 (ED50 = 25 μM) [2], a macrodiolide ionophore. The data suggest that the core diethoxypropenal motif recapitulates the LDL-R promoter activation of a much more structurally complex molecule, potentially offering a simplified synthetic handle [REFS-1, REFS-2].

LDL receptor Promoter activation Cholesterol metabolism

Boiling Point Elevation vs. Acrolein: A Class-Level Inference for Handling and Storage

The predicted boiling point of 2,3-diethoxy-2-propenal is 230.9±35.0 °C at 760 mmHg [1]. In contrast, the parent compound acrolein has a boiling point of 52.5 °C [2]. This significant elevation (approximately +178 °C) is a class-level effect resulting from the introduction of two ethoxy groups, which increase molecular weight and polarity .

Physicochemical properties Boiling point Acrolein derivative

Best Research and Industrial Application Scenarios for 2,3-Diethoxy-2-propenal (CAS 14316-70-2)


Hypothesis-Driven Cardiovascular Drug Discovery: LDL-R Promoter Activation Assays

Given its ED50 of 25 μM for LDL-R promoter activation—a value identical to the advanced lead compound SCH 351448—2,3-diethoxy-2-propenal is a strong candidate for use as a simplified chemical probe or starting scaffold in medicinal chemistry programs targeting cholesterol homeostasis. Researchers can leverage its synthetic accessibility for structure-activity relationship (SAR) studies, aiming to optimize potency beyond the 25 μM benchmark or improve drug-like properties [1].

Organic Synthesis: Electrophilic Building Block in Nucleophilic Addition Reactions

The compound's α,β-unsaturated aldehyde core, modified by electron-donating ethoxy groups, positions it as a specialized electrophile. Its predicted higher boiling point and lower volatility compared to acrolein (class-level inference) make it a more manageable reagent for laboratory-scale synthesis of complex molecules, where precise control over electrophilicity is required [REFS-1, REFS-2].

Analytical Method Development: Chromatographic Standard for Acrolein-Derivative Libraries

With its distinct physicochemical profile—including a molecular weight of 144.17 g/mol, a predicted LogP of 1.09970, and a predicted boiling point of 230.9±35.0 °C—this compound serves as a valuable reference standard for developing and validating HPLC, GC-MS, or LC-MS methods aimed at characterizing libraries of acrolein-derived intermediates and related α,β-unsaturated carbonyl compounds [REFS-2, REFS-3].

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